molecular formula C14H14O2 B1198784 Hydrobenzoin CAS No. 492-70-6

Hydrobenzoin

Cat. No.: B1198784
CAS No.: 492-70-6
M. Wt: 214.26 g/mol
InChI Key: IHPDTPWNFBQHEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hydrobenzoin, also known as 1,2-diphenylethane-1,2-diol, is an organic compound with the molecular formula C14H14O2. It is a white crystalline solid that is slightly soluble in water but more soluble in organic solvents like ethanol and ether. This compound is a chiral molecule, meaning it exists in two enantiomeric forms: (R,R)-hydrobenzoin and (S,S)-hydrobenzoin. This compound is commonly used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Hydrobenzoin can be synthesized through several methods, including:

    Reduction of Benzil: One common method involves the reduction of benzil (1,2-diphenylethane-1,2-dione) using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) as reducing agents.

    Benzoin Condensation: Another method is the benzoin condensation, where benzaldehyde is converted to benzoin using a catalyst like thiamine (vitamin B1).

Industrial Production Methods

In industrial settings, this compound is often produced through the catalytic hydrogenation of stilbene (1,2-diphenylethene) in the presence of a palladium or platinum catalyst. This method allows for the selective hydrogenation of the double bond to produce this compound with high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Hydrobenzoin undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Nitric acid, copper(II) chloride.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products

    Oxidation: Benzil.

    Reduction: Meso-hydrobenzoin.

    Substitution: Various esters and ethers depending on the reagents used.

Comparison with Similar Compounds

Hydrobenzoin is similar to other diols like benzoin and meso-hydrobenzoin. it is unique due to its chiral nature and the ability to exist in enantiomeric forms. This property makes this compound particularly valuable in asymmetric synthesis compared to its achiral counterparts .

Similar Compounds

    Benzoin: 2-hydroxy-1,2-diphenylethanone.

    Meso-hydrobenzoin: 1,2-diphenylethane-1,2-diol (achiral form).

This compound’s unique chiral properties and versatility in various chemical reactions make it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

1,2-diphenylethane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,13-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHPDTPWNFBQHEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90870557
Record name (+/-)-Dihydrobenzoin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90870557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Sigma-Aldrich MSDS]
Record name Hydrobenzoin
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/14792
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

492-70-6, 579-43-1
Record name Hydrobenzoin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=492-70-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydrobenzoin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000492706
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name meso-Hydrobenzoin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133570
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Hydrobenzoin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14970
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Hydrobenzoin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10752
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (+/-)-Dihydrobenzoin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90870557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-diphenylethane-1,2-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.054
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hydrobenzoin
Reactant of Route 2
Hydrobenzoin
Reactant of Route 3
Reactant of Route 3
Hydrobenzoin
Reactant of Route 4
Reactant of Route 4
Hydrobenzoin
Reactant of Route 5
Hydrobenzoin
Reactant of Route 6
Hydrobenzoin
Customer
Q & A

Q1: What is the molecular formula and weight of Hydrobenzoin?

A1: this compound has a molecular formula of C14H14O2 and a molecular weight of 214.26 g/mol.

Q2: What spectroscopic data is available for this compound?

A2: this compound has been characterized using various spectroscopic techniques, including infrared spectroscopy and nuclear magnetic resonance (NMR) spectroscopy. [, ] Infrared spectroscopy reveals characteristic absorption bands, while NMR provides detailed information about the compound's structure and stereochemistry. [, ]

Q3: What are the different stereoisomers of this compound?

A3: this compound exists as three stereoisomers: (R,R)-hydrobenzoin, (S,S)-hydrobenzoin, and meso-hydrobenzoin. These stereoisomers exhibit different physical and chemical properties, making their separation and individual study crucial. [, , , ]

Q4: Can this compound be used as a chiral auxiliary in asymmetric synthesis?

A5: Yes, this compound and its derivatives have been widely employed as chiral auxiliaries in asymmetric synthesis. [, , , ] For example, it has proven valuable in the stereoselective synthesis of highly substituted pyrrolidines through 1,3-dipolar cycloaddition reactions. []

Q5: Are there specific examples of using this compound derivatives as ligands in asymmetric catalysis?

A6: Yes, this compound can be readily functionalized, leading to the development of various chiral ligands. A notable example is the synthesis of the chiral ligand Vivol through a directed ortho,ortho'-dimetalation strategy. [] These ligands, when complexed with transition metals like copper or titanium, can effectively catalyze enantioselective reactions, such as the asymmetric benzoylation of vicinal diols [, ] or the enantioselective oxidation of sulfides. []

Q6: Have computational methods been used to study this compound and its derivatives?

A7: Yes, computational chemistry plays a significant role in understanding the behavior of this compound. For example, Density Functional Theory (DFT) calculations were employed to investigate the selectivity of Lewis acid-assisted electrophilic fluorine-catalyzed pinacol rearrangements of this compound substrates. [] Furthermore, molecular modeling techniques, particularly grand canonical Monte Carlo and molecular dynamics simulations, have provided valuable insights into the enantioselective separation of molecules like valinol using chiral-modified zeolite HY containing this compound as a chiral modifier. []

Q7: How do structural modifications of this compound impact its activity and properties?

A8: Modifying this compound's structure can significantly influence its reactivity and interactions with other molecules. For instance, introducing electron-withdrawing groups like nitro groups can increase the reactivity of its cyclic phosphate derivatives in alcoholysis reactions. [] Furthermore, the degree of substitution in sulfated β-cyclodextrin derivatives significantly affects enantioseparation selectivity for this compound and related compounds. []

Q8: Is there any information available on the environmental impact and degradation of this compound?

A11: While specific data on the environmental impact of this compound might be limited, it's crucial to consider the potential effects of its synthesis and disposal. Researchers and industries are increasingly focusing on developing sustainable synthetic routes and waste management strategies to minimize the ecological footprint of chemicals like this compound. [, ] This includes exploring alternative solvents, reducing waste generation, and developing efficient recycling methods. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.